molecular formula C15H19NO4 B15308516 N-((Benzyloxy)carbonyl)-N-cyclopentylglycine

N-((Benzyloxy)carbonyl)-N-cyclopentylglycine

Cat. No.: B15308516
M. Wt: 277.31 g/mol
InChI Key: ZYZUPUCKSAOCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound with the molecular formula C15H19NO4 This compound is characterized by the presence of a benzyloxycarbonyl group, a cyclopentyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves the protection of amino acids followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of cyclopentylamine with chloroacetic acid to form the intermediate, which is then treated with benzyl chloroformate to introduce the benzyloxycarbonyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Additionally, the compound can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}acetic acid: Similar structure but lacks the cyclopentyl group.

    N-Benzyloxycarbonylglycine: Contains a glycine moiety instead of the cyclopentyl group.

    Cyclopentylglycine: Lacks the benzyloxycarbonyl group.

Uniqueness

2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the presence of both the cyclopentyl group and the benzyloxycarbonyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[cyclopentyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)10-16(13-8-4-5-9-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)

InChI Key

ZYZUPUCKSAOCNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.